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Vanadium silicide (VSi2) - 12039-87-1

Vanadium silicide (VSi2)

Catalog Number: EVT-338179
CAS Number: 12039-87-1
Molecular Formula: Si2V
Molecular Weight: 107.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vanadium silicide (VSi2) is a metal prism crystal with a relative density of 4.42 . It is insoluble in cold water and hot water, soluble in hydrofluoric acid, and insoluble in ethanol, ether, and acid .

Synthesis Analysis

The formation of vanadium silicide structures on the silica surface has been analyzed using a combination of quantum chemical simulation and experimental studies . The synthesis products were identified by IR spectroscopy . Another study showed that the deposition of 8 monolayers of vanadium on Si (111) and subsequent annealing at 1200 K leads to the formation of large elongated VSi2 clusters .

Chemical Reactions Analysis

In the case of V on Si, the silicide VSi2, which is a silicon-rich phase, was found to form at temperatures from 600 to 1000 °C . In the case of V on SiO2, reactions took place only at temperatures above 800 °C, and the reaction products were identified to be V3Si, V5SI3, and V2O5 .

Physical And Chemical Properties Analysis

Vanadium silicide (VSi2) has a relative density of 4.42 . It is insoluble in cold water and hot water, soluble in hydrofluoric acid, and insoluble in ethanol, ether, and acid .

Future Directions
  • Improved Mechanical Properties: Further research is needed to enhance the ductility and toughness of VSi2 for high-temperature structural applications. This could involve exploring new alloying elements, developing novel processing techniques, or designing composite materials that leverage the beneficial properties of VSi2 while overcoming its inherent brittleness. []

  • Advanced Microelectronic Applications: Continued investigation into the use of VSi2 in microelectronic devices is warranted, focusing on improving its thermal stability and minimizing interfacial reactions. This could lead to the development of more efficient and reliable electronic components. [, , ]

  • Next-Generation Battery Technologies: The potential of VSi2 as an anode material for Lithium-ion batteries and other emerging battery technologies should be further explored. Optimizing the composition, morphology, and interfacial properties of VSi2-based electrodes could lead to significant improvements in battery capacity, cycling life, and safety. []

  • Catalytic Applications: Investigating the catalytic properties of VSi2 in other chemical reactions could lead to the development of new and efficient catalytic processes for various industrial applications. Further understanding of the mechanism of VSi2's catalytic activity is crucial for optimizing its performance and exploring its full potential in this field. []

Vanadium Silicide (V5Si3)

  • Compound Description: Vanadium silicide (V5Si3) is another binary compound of vanadium and silicon. It is a line compound with a specific stoichiometry and a distinct crystal structure from VSi2. V5Si3 is frequently observed as a reaction product during the formation of vanadium silicides, particularly in systems with excess vanadium. [, , , ] This compound is relevant in the context of studying the sequential formation of silicides and the influence of stoichiometry on compound stability.

Vanadium Silicide (V3Si)

  • Compound Description: Vanadium silicide (V3Si) is another binary compound in the vanadium-silicon system. It belongs to the A15 phase, a specific crystal structure type known for its superconducting properties. V3Si has been observed to form in reactions involving vanadium and silicon, particularly under specific deposition conditions or with excess vanadium. [, , , , ]

Chromium Silicide (CrSi2)

  • Compound Description: Chromium silicide (CrSi2) is a binary compound of chromium and silicon. It is known for its high melting point, oxidation resistance, and compatibility with silicon-based technologies. [, , , , ] CrSi2 is often used in high-temperature applications and as a contact material in microelectronics.
  • Relevance: Chromium Silicide (CrSi2) shares a similar crystal structure (C40) and chemical bonding characteristics with Vanadium silicide (VSi2). [, , , ] Both are considered refractory metal silicides, making CrSi2 a relevant point of comparison for understanding the properties and behavior of VSi2. Additionally, both compounds exhibit similar oxidation mechanisms.

Titanium Silicide (TiSi2)

  • Compound Description: Titanium silicide (TiSi2) is a compound widely used in the semiconductor industry as a contact material due to its low resistivity and compatibility with silicon processing. It forms readily through reactions between titanium and silicon. [, , ]
  • Relevance: Titanium silicide (TiSi2) is structurally analogous to Vanadium silicide (VSi2), sharing the same crystal structure (C54) and belonging to the same class of refractory metal silicides. [, , ] The comparison of TiSi2 with VSi2 helps understand the impact of the metal component on properties like electrical conductivity and diffusion behavior during silicide formation.

Nickel Silicide (NiSi)

  • Compound Description: Nickel Silicide (NiSi) represents a family of compounds (including Ni2Si, NiSi, and NiSi2) commonly formed during reactions between nickel and silicon. These silicides are crucial in microelectronics as contact materials due to their low resistivity. [, , ] The specific phase formed depends on the annealing temperature and the Ni:Si ratio.
  • Relevance: Nickel Silicides are relevant for comparison with Vanadium silicide (VSi2) primarily due to their shared importance in microelectronic applications. [, , ] While their crystal structures differ, the study of their respective formation kinetics, thermal stability, and electrical properties provides insights into the broader class of metal silicides and their use in device fabrication.
Source and Classification

Vanadium silicide is primarily sourced from the reaction between elemental vanadium and silicon at elevated temperatures. It is classified under transition metal silicides, which are known for their semiconducting and superconducting properties. The compound exhibits a notable crystalline structure that contributes to its stability and functionality in electronic applications .

Synthesis Analysis

The synthesis of vanadium silicide can be achieved through several methods, each with specific technical parameters:

  1. Solid-State Reactions:
    • This method involves mixing stoichiometric amounts of vanadium and silicon powders and heating them at temperatures ranging from 600°C to 1000°C. The reaction typically occurs in an inert atmosphere to prevent oxidation.
    • A common reaction equation is:
      V+2SiVSi2\text{V}+2\text{Si}\rightarrow \text{VSi}_2
  2. Chemical Vapor Deposition:
    • In this technique, gaseous precursors are used to deposit thin films of vanadium silicide onto substrates. This method allows for precise control over film thickness and composition.
    • Parameters such as temperature, pressure, and precursor flow rates are critical for achieving desired film characteristics.
  3. Sputtering Techniques:
    • Magnetron sputtering or electron-beam evaporation can be employed to produce thin films of vanadium silicide. The process involves bombarding a target material with ions, causing atoms to be ejected and deposited onto a substrate.
    • Sputtering conditions such as power input and substrate temperature are essential for controlling the quality of the deposited films .
Molecular Structure Analysis

Vanadium silicide has a complex crystalline structure characterized by a tetragonal lattice system. The arrangement of atoms within the lattice contributes to its physical properties:

  • Crystal Structure: The structure consists of alternating layers of vanadium and silicon atoms, leading to distinct electronic properties.
  • Bonding: Studies indicate that there is a significant charge transfer from silicon to vanadium atoms within the compound, suggesting both ionic and covalent character in the bonding .
  • Lattice Parameters: The lattice constants for vanadium silicide are approximately a=5.47a=5.47 Å and c=3.17c=3.17 Å, reflecting its unique structural arrangement.
Chemical Reactions Analysis

Vanadium silicide is involved in several chemical reactions that can alter its composition and properties:

  1. Oxidation Reactions:
    • When exposed to oxygen at high temperatures (above 600°C), vanadium silicide can oxidize to form vanadium oxides and silicon dioxide:
      VSi2+3O2V2O5+2SiO2\text{VSi}_2+3\text{O}_2\rightarrow \text{V}_2\text{O}_5+2\text{SiO}_2
  2. Reduction Reactions:
    • Vanadium silicide can also undergo reduction in the presence of hydrogen, leading to the formation of elemental vanadium:
      VSi2+4H22V+2Si+4H2O\text{VSi}_2+4\text{H}_2\rightarrow 2\text{V}+2\text{Si}+4\text{H}_2\text{O}
  3. Substitution Reactions:
    • Substitution reactions may occur when halogens or other elements interact with vanadium silicide under specific conditions, potentially altering its electronic properties .
Mechanism of Action

The mechanism of action for vanadium silicide primarily involves its interaction with silicon substrates, particularly during deposition processes:

  • Target Interaction: Vanadium silicide targets silicon surfaces, specifically the Si(111) orientation.
  • Deposition Process: Upon deposition, vanadium atoms migrate on the silicon surface and form clusters through annealing processes.
  • Cluster Formation: The diffusion of silicon atoms plays a crucial role in forming stable clusters of vanadium silicide on silicon substrates .

Environmental factors such as temperature and deposition rate significantly influence cluster morphology and stability.

Physical and Chemical Properties Analysis

Vanadium silicide possesses several notable physical and chemical properties:

  • Electrical Conductivity: It exhibits semiconducting behavior with potential applications in microelectronics.
  • Thermal Stability: Vanadium silicide remains stable at high temperatures, making it suitable for high-temperature applications.
  • Hardness: The compound is characterized by significant hardness due to its crystalline structure.
  • Reactivity: It reacts readily with oxygen at elevated temperatures but shows stability under inert conditions .
Applications

Vanadium silicide has diverse applications across various scientific fields:

  1. Microelectronics: Its semiconducting properties make it an excellent candidate for use in integrated circuits and semiconductor devices.
  2. Superconductivity Research: Certain phases of vanadium silicide exhibit superconducting properties at low temperatures, making them relevant for quantum computing applications.
  3. High-Temperature Materials: Due to its thermal stability, it is utilized in high-temperature environments such as aerospace components.
  4. Catalysis: Vanadium silicide may serve as a catalyst support due to its unique surface chemistry .

Properties

CAS Number

12039-87-1

Product Name

Vanadium silicide (VSi2)

Molecular Formula

Si2V

Molecular Weight

107.11 g/mol

InChI

InChI=1S/2Si.V

InChI Key

LUWOVYQXZRKECH-UHFFFAOYSA-N

SMILES

[Si]=[V]=[Si]

Canonical SMILES

[Si]=[V]=[Si]

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